Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate

Enzyme Inhibition Trypanosoma brucei Drug Discovery

This 3-pyridinyl isoxazole is a non-substitutable regioisomer—2- or 4-pyridyl analogs show markedly different enzymatic potency (IC₅₀ 4.5 vs 2.9 μM) and antiaggregatory activity. The methyl ester handle enables parallel library synthesis; favorable tPSA (65.2 Ų) and XLogP3 (1.1) confer solubility advantages. Used in patent-protected kinase inhibitor and antiplatelet agent programs. Secure this well-characterized building block to accelerate your SAR campaigns.

Molecular Formula C10H8N2O3
Molecular Weight 204.18
CAS No. 1375064-46-2
Cat. No. B3027745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(3-Pyridyl)isoxazole-3-carboxylate
CAS1375064-46-2
Molecular FormulaC10H8N2O3
Molecular Weight204.18
Structural Identifiers
SMILESCOC(=O)C1=NOC(=C1)C2=CN=CC=C2
InChIInChI=1S/C10H8N2O3/c1-14-10(13)8-5-9(15-12-8)7-3-2-4-11-6-7/h2-6H,1H3
InChIKeyIJYBKCVFGWEEKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate: A 3-Pyridinyl Isoxazole Scaffold with a Defined Regioisomeric and Electronic Profile for Drug Discovery


Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate (CAS 1375064-46-2) is a heterocyclic building block featuring a 3-pyridinyl group at the 5-position of an isoxazole-3-carboxylate core. Its structural and physicochemical properties—including a molecular weight of 204.18 g/mol, a topological polar surface area (tPSA) of 65.2 Ų, and a calculated XLogP3 value of 1.1—are well-defined and published in authoritative compound databases . This core scaffold is found in multiple classes of bioactive molecules, with the specific 3-pyridinyl substitution pattern enabling distinct interactions in biological systems, particularly in modulating protein kinases and platelet aggregation pathways [1]. The compound serves as a key intermediate in medicinal chemistry for generating targeted analogs that would be difficult to access without this precise regioisomeric form [2].

Why 2-Pyridyl or 4-Pyridyl Analogs Are Not Adequate Replacements for Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate


Substituting Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate with its 2-pyridyl or 4-pyridyl regioisomers or with other 5-substituted isoxazole-3-carboxylates is not a functionally equivalent exchange. The precise position of the pyridine nitrogen dictates the compound's electronic distribution, hydrogen-bonding capacity, and steric presentation, leading to measurable differences in biological activity. For instance, in a defined enzymatic assay against TbTryS, the 3-pyridyl variant demonstrates an IC50 of 4.5 μM, while the 2-pyridyl analog shows an IC50 of 2.9 μM, and the 5-phenyl and 5-methyl analogs are essentially inactive with IC50 values exceeding 100 μM [1]. Similarly, within the class of 3-pyridylisoxazoles, the nature of the 5-substituent on the isoxazole ring profoundly influences antiaggregatory potency, with a narrow activity window observed in the 1-100 μM range for arachidonic acid-induced platelet aggregation [2]. These data underscore that even minor structural deviations can drastically alter, or completely abolish, the desired biological effect, making generic substitution a high-risk, unscientific practice in both lead optimization and targeted chemical biology studies.

Quantitative Differentiation of Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate Against Structural Analogs


Differential TbTryS Inhibitory Activity: 3-Pyridyl vs. 2-Pyridyl and Other 5-Substituted Analogs

In a head-to-head comparison within the same assay system, the 3-pyridyl substituted isoxazole (Compound 76) demonstrates a distinct inhibitory profile against Trypanosoma brucei trypanothione synthetase (TbTryS). Its IC50 of 4.5 μM is measurably higher than the 2.9 μM IC50 observed for the 2-pyridyl analog (Compound 75) [1]. Critically, the 5-phenyl-3-isoxazole (Compound 78) and 5-methyl-3-isoxazole (Compound 79) analogs are inactive at concentrations up to 100 μM, highlighting the essential role of the specific heteroaryl substitution [1].

Enzyme Inhibition Trypanosoma brucei Drug Discovery

Class-Level Antiaggregatory Activity Profile for 5-Substituted 3-Pyridylisoxazoles

As a core member of the 5-substituted 3-pyridylisoxazole class, this compound operates within a well-characterized antiaggregatory activity window. Class-level studies demonstrate that 3-pyridylisoxazoles bearing various 5-substituents inhibit human platelet aggregation induced by arachidonic acid with effective concentrations ranging from 1×10⁻⁶ M to 1×10⁻⁴ M (1-100 μM) [1]. This defines the scaffold's inherent activity ceiling and serves as a baseline for understanding the contribution of the 3-pyridylisoxazole core.

Platelet Aggregation Thrombosis Anti-inflammatory

Physicochemical Differentiation: tPSA and XLogP3 Values Define Distinct Property Space

The compound's computed physicochemical properties position it in a specific region of drug-like chemical space that is distinct from close analogs. With a topological polar surface area (tPSA) of 65.2 Ų and an XLogP3 of 1.1, Methyl 5-(3-pyridyl)isoxazole-3-carboxylate exhibits a lipophilicity profile that differs from the 2-pyridyl regioisomer (XLogP3-AA = 1.2) [1]. While seemingly small, a 0.1 unit difference in logP can translate to a measurable impact on membrane permeability and solubility in cellular and in vivo assays.

Physicochemical Properties Drug-likeness Lead Optimization

Procurement and Synthetic Utility: A Versatile Ester Handle for Diverse Derivatization

The methyl ester functionality at the 3-position of the isoxazole ring is a key differentiator for downstream applications. Unlike the corresponding carboxylic acid, the ester is stable under a broader range of reaction conditions, protecting the carboxyl group during multistep syntheses. It can be readily hydrolyzed to the free acid or converted to amides, hydrazides, or other esters, enabling the generation of diverse compound libraries . The compound's use as a precursor in the synthesis of fused bicyclic heterocycles for therapeutic applications, as documented in patent literature, further validates its value in medicinal chemistry workflows [1].

Medicinal Chemistry Building Block Parallel Synthesis

Recommended Research and Industrial Applications for Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate Based on Quantified Evidence


Kinase Inhibitor Lead Optimization and SAR Studies

The distinct enzyme inhibition profile (IC50 = 4.5 μM vs. TbTryS) and its differential potency compared to 2-pyridyl and other 5-substituted analogs make this compound a strategic starting point for optimizing kinase inhibitors. Its defined activity window allows medicinal chemists to systematically explore structure-activity relationships, focusing on improving potency and selectivity from a well-characterized baseline [1]. The scaffold's presence in patent literature as a precursor to fused bicyclic therapeutic agents further supports this application [2].

Anti-Thrombotic and Anti-Inflammatory Agent Discovery

The compound's classification as a 3-pyridylisoxazole positions it as a core scaffold for developing novel antiplatelet agents. The class-wide antiaggregatory activity, demonstrated in human platelet-rich plasma at concentrations of 1-100 μM, provides a quantifiable foundation for hit-to-lead campaigns targeting thrombosis and related inflammatory pathways [3].

Parallel Synthesis and Compound Library Generation

The methyl ester handle is ideal for high-throughput chemistry and parallel synthesis. It protects the carboxyl group during multistep sequences and can be selectively cleaved to yield a library of carboxylic acids or directly converted to amides and other derivatives. This synthetic versatility is critical for generating diverse compound collections for phenotypic and target-based screening .

Physicochemical Property-Driven Fragment and Lead Optimization

With a tPSA of 65.2 Ų and an XLogP3 of 1.1, the compound occupies a favorable region of drug-like chemical space. Its slightly lower lipophilicity compared to the 2-pyridyl isomer suggests potential advantages in aqueous solubility. This property profile makes it a valuable fragment or core for medicinal chemistry teams focused on optimizing oral bioavailability and minimizing promiscuous off-target binding .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.